2-O-Methyl-alpha-D-xylopyranose
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Overview
Description
2-O-Methyl-alpha-D-xylopyranose is a methylated derivative of D-xylopyranose, a sugar molecule that is part of the hemicellulose structure in plant cell walls. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the xylopyranose ring. It is a rare sugar with unique properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-alpha-D-xylopyranose typically involves the methylation of D-xylopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-O-Methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-Methyl-alpha-D-xylopyranose has several applications in scientific research:
Biology: It serves as a probe to study the metabolism and transport of sugars in biological systems.
Mechanism of Action
The mechanism of action of 2-O-Methyl-alpha-D-xylopyranose involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The methoxy group can influence the binding affinity and specificity of these interactions, affecting the overall metabolic pathways .
Comparison with Similar Compounds
D-xylopyranose: The non-methylated form of the compound.
2-O-Acetyl-D-xylopyranose: Another derivative with an acetyl group instead of a methoxy group.
4-Methoxy-D-xylopyranose: A derivative with the methoxy group on the fourth carbon.
Uniqueness: 2-O-Methyl-alpha-D-xylopyranose is unique due to the specific position of the methoxy group, which can significantly alter its chemical reactivity and biological interactions compared to other derivatives .
Properties
CAS No. |
80299-47-4 |
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Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3-methoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
UAXFCDNRLADBDZ-MOJAZDJTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H](CO[C@@H]1O)O)O |
Canonical SMILES |
COC1C(C(COC1O)O)O |
Origin of Product |
United States |
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